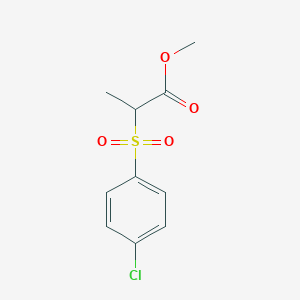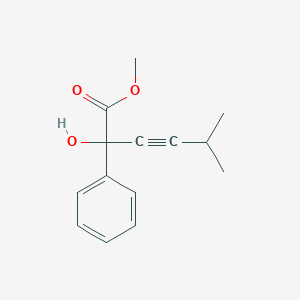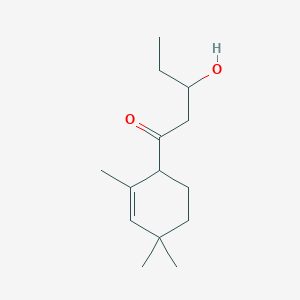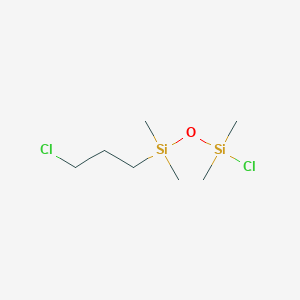
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H18Cl2OSi2. This compound is characterized by the presence of a disiloxane backbone with two chlorine atoms attached to the silicon atoms and a chloropropyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-dichloropropane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the chloropropyl group to other functional groups such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Alcohols and Carboxylic Acids: Formed during oxidation of the chloropropyl group.
Applications De Recherche Scientifique
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The disiloxane backbone provides flexibility and stability, making it an ideal candidate for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-hydroxypropane: Similar in structure but contains a hydroxyl group instead of a chloropropyl group.
1-Bromo-3-chloropropane: Contains a bromine atom instead of a second chlorine atom.
1-Chloro-3-iodopropane: Contains an iodine atom instead of a second chlorine atom.
Uniqueness
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which provides enhanced stability and flexibility compared to other similar compounds. This makes it particularly useful in applications where stability and flexibility are crucial, such as in the production of silicone-based materials and drug delivery systems.
Propriétés
Numéro CAS |
92176-40-4 |
|---|---|
Formule moléculaire |
C7H18Cl2OSi2 |
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
chloro-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H18Cl2OSi2/c1-11(2,7-5-6-8)10-12(3,4)9/h5-7H2,1-4H3 |
Clé InChI |
UKXZLPOXWRFSIE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCl)O[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
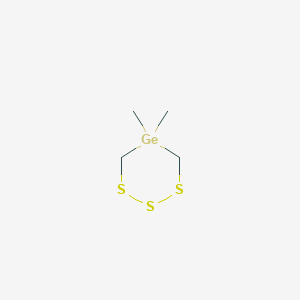

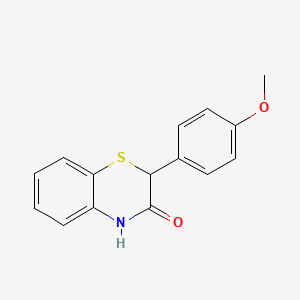
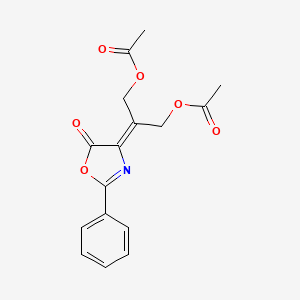
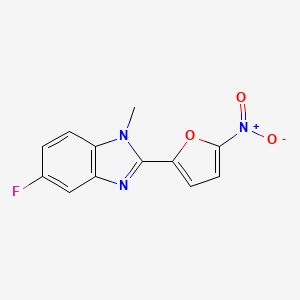
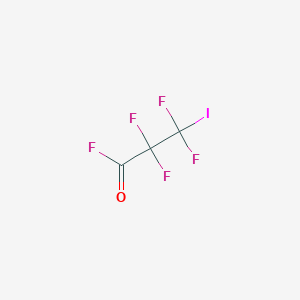
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)

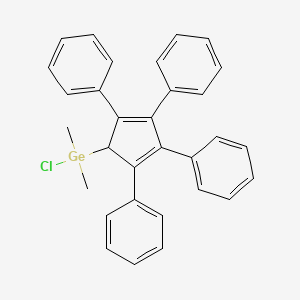
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
